molecular formula C22H17N3O3 B3828266 8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

Cat. No.: B3828266
M. Wt: 371.4 g/mol
InChI Key: RVXCTROXRNSZSG-UHFFFAOYSA-N
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Description

8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group attached to a tetrahydrobenzo phenanthrolinone core. The presence of the nitrophenyl group imparts specific chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one involves its interaction with molecular targets and pathways:

    Photosensitization: The compound acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce reactive oxygen species (ROS).

    Metal Complexation: As a ligand, the compound forms complexes with metal ions, which can catalyze various chemical reactions.

Comparison with Similar Compounds

8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the phenanthroline core with a nitrophenyl group, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-19-5-1-3-16-20-15-4-2-12-23-17(15)10-11-18(20)24-22(21(16)19)13-6-8-14(9-7-13)25(27)28/h2,4,6-12,22,24H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXCTROXRNSZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Reactant of Route 2
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8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Reactant of Route 3
8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Reactant of Route 4
8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Reactant of Route 5
8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Reactant of Route 6
8-(4-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

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